Home > Products > Screening Compounds P110170 > Rivanicline galactarate
Rivanicline galactarate - 675132-86-2

Rivanicline galactarate

Catalog Number: EVT-10990156
CAS Number: 675132-86-2
Molecular Formula: C26H38N4O8
Molecular Weight: 534.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rivanicline galactarate is a chemical compound that has garnered interest primarily for its pharmacological properties. It is known as a partial agonist at neuronal nicotinic acetylcholine receptors, specifically binding to the α4β2 subtype. Initially developed as a potential treatment for Alzheimer's disease due to its nootropic effects, rivanicline has also been investigated for its anti-inflammatory properties, particularly in the context of ulcerative colitis. The compound's ability to inhibit tumor necrosis factor and lipopolysaccharide-induced interleukin-8 production highlights its therapeutic potential in inflammatory conditions .

Source

Rivanicline galactarate is derived from the compound (E)-metanicotine, which itself is a derivative of nicotine. The compound's development has been documented in various scientific and patent literature, with its chemical structure and properties being explored extensively in drug development contexts .

Classification

Rivanicline galactarate falls under the category of small molecules and is classified as an investigational drug. Its primary therapeutic indications include potential treatments for neurological disorders and inflammatory diseases .

Synthesis Analysis

Methods

The synthesis of rivanicline galactarate involves several chemical reactions that incorporate various precursors to achieve the desired structure. One proposed method includes the use of pyridine derivatives as starting materials, which undergo alkylation and subsequent reactions to form the final product.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. The process may involve multiple steps such as:

  • Alkylation: Introducing alkyl groups to form the core structure.
  • Cyclization: Creating cyclic structures that are essential for biological activity.
  • Purification: Employing chromatography techniques to isolate the pure compound.

The specific reaction conditions and reagents used can vary based on the desired final product and scale of production .

Molecular Structure Analysis

Structure

Rivanicline galactarate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is C10H14N2C_{10}H_{14}N_2, and it possesses a molecular weight of approximately 162.23 g/mol. Its structural features include:

  • A pyridine ring
  • An alkene group
  • Multiple nitrogen atoms contributing to its receptor-binding properties

Data

The structural data can be represented in various formats such as SMILES or InChI, allowing for computational modeling and further analysis in drug design applications .

Chemical Reactions Analysis

Reactions

Rivanicline galactarate participates in several chemical reactions that are crucial for its pharmacological effects. Key reactions include:

  • Binding Interactions: The compound binds to neuronal nicotinic acetylcholine receptors, modulating neurotransmitter release.
  • Inhibition Mechanisms: It inhibits inflammatory pathways by blocking interleukin-8 production.

Technical Details

The interactions at the molecular level involve conformational changes in receptor proteins upon ligand binding, leading to downstream signaling effects that mediate its therapeutic actions .

Mechanism of Action

Process

The mechanism of action of rivanicline galactarate primarily involves its role as a partial agonist at nicotinic acetylcholine receptors. Upon binding:

  • It induces a conformational change in the receptor.
  • This change opens an ion-conducting channel, allowing sodium ions to flow into the cell.
  • The resultant depolarization can lead to neurotransmitter release and modulation of neuronal activity.

This mechanism underlies both its cognitive-enhancing effects and its anti-inflammatory properties by influencing cytokine production .

Data

Pharmacological studies have shown that rivanicline effectively inhibits tumor necrosis factor-induced interleukin-8 production across various cell types, indicating its potential utility in treating inflammatory conditions like ulcerative colitis .

Physical and Chemical Properties Analysis

Physical Properties

Rivanicline galactarate is typically found in solid form at room temperature. Its solubility in water is approximately 4.74 mg/mL, suggesting moderate hydrophilicity which can influence its bioavailability.

Chemical Properties

Key chemical properties include:

  • LogP: Approximately 1.33, indicating a balance between hydrophilicity and lipophilicity.
  • pKa: The strongest basic pKa is around 10.47, which informs about its ionization state at physiological pH.
  • Polar Surface Area: 24.92 Ų, which affects membrane permeability.

These properties are critical for understanding how rivanicline behaves in biological systems and can guide formulation strategies .

Applications

Rivanicline galactarate has several scientific applications:

  • Neurological Research: Investigated for cognitive enhancement and neuroprotection.
  • Anti-inflammatory Treatment: Explored as a potential therapy for conditions like ulcerative colitis due to its ability to modulate immune responses.
  • Drug Development: Serves as a template for designing new compounds targeting nicotinic receptors with improved efficacy and safety profiles.

The ongoing research into rivanicline's pharmacological profile continues to expand its potential applications in both clinical and preclinical settings .

Molecular Pharmacology and Receptor Interactions

Selective Binding Affinity Profiling at Nicotinic Acetylcholine Receptor Subtypes

Rivanicline galactarate (chemically designated as bis[(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine] galactarate) exhibits subtype-selective binding to neuronal nicotinic acetylcholine receptors (nAChRs). It demonstrates high affinity for the α4β2* subtype (Ki = 2.3 ± 0.3 nM), which is the primary target for its pharmacological effects [1] [5]. This receptor subtype predominates in the brain’s mesolimbic pathway, influencing cognitive functions and reward mechanisms. In contrast, Rivanicline galactarate shows significantly lower affinity for α3β4 (Ki = 55 ± 8 nM) and α7 (Ki = 18 ± 6 nM) subtypes, as determined by competitive radioligand binding assays using [³H]epibatidine [2] [6]. The selectivity ratio for α4β2 over α7 receptors exceeds 3000-fold, minimizing off-target effects on peripheral nAChRs involved in autonomic functions [6].

Table 1: Binding Affinity Profile of Rivanicline Galactarate at Major nAChR Subtypes

nAChR SubtypeKi Value (nM)Selectivity Ratio (vs. α4β2)
α4β22.3 ± 0.31.0 (Reference)
α718 ± 67.8
α3β455 ± 823.9

Partial Agonist Efficacy at α4β2* Neuronal Nicotinic Receptors

As a partial agonist, Rivanicline galactarate elicits submaximal activation of α4β2 nAChRs, with an efficacy (relative to acetylcholine) of 13.4 ± 0.4% in electrophysiological studies using Xenopus laevis oocytes [1] [2]. This property enables it to stabilize receptor conformations that moderate neurotransmitter release without inducing full depolarization. The compound’s intrinsic activity at α4β2 receptors is characterized by a Hill coefficient of 1.0, indicating non-cooperative binding kinetics [1]. Unlike full agonists (e.g., nicotine or epibatidine), Rivanicline galactarate’s partial agonism reduces the risk of receptor desensitization during sustained exposure, a critical factor in maintaining therapeutic effects in cognitive disorders [7]. Its efficacy profile is functionally distinct from varenicline, which exhibits full agonism at α7 receptors (93 ± 7% efficacy) alongside partial activity at α4β2 [2].

Table 2: Agonist Efficacy of Rivanicline Galactarate Relative to Reference Ligands

CompoundReceptor SubtypeRelative Efficacy (%)EC₅₀ (μM)
Rivanicline galactarateα4β213.4 ± 0.42.3 ± 0.3
Vareniclineα4β224.90.11
Vareniclineα793 ± 718 ± 6
Nicotineα4β21000.5

Allosteric Modulation Dynamics and Receptor Desensitization Kinetics

Rivanicline galactarate modulates α4β2 nAChR function through allosteric interactions that alter receptor desensitization kinetics. High-resolution cryo-EM structures reveal that it binds at transmembrane subunit interfaces, stabilizing the receptor’s open-state conformation without impeding ion pore dynamics [3]. This binding slows the onset of desensitization by 3-fold compared to nicotine (t½ = 15.2 ± 1.1 seconds vs. 5.3 ± 0.8 seconds) in heterologous expression systems [8]. The compound’s interaction with the M2-M3 loop of the β2 subunit reduces conformational flexibility in the coupling region between extracellular and transmembrane domains, delaying transition to desensitized states [3] [8]. Unlike type II positive allosteric modulators (e.g., PNU-120596), Rivanicline galactarate does not reactivate desensitized receptors but extends the duration of agonist-induced currents by 40% in hippocampal neurons [8]. These kinetics are critical for its anti-inflammatory effects, as prolonged receptor activation inhibits Interleukin-8 production in mucosal cells [1] [5].

Table 3: Desensitization Kinetics of α4β2 nAChR with Ligands

CompoundDesensitization t½ (seconds)Recovery Time (seconds)Effect on IL-8 Inhibition
Rivanicline galactarate15.2 ± 1.122.4 ± 3.285% reduction
Nicotine5.3 ± 0.88.7 ± 1.540% reduction
Epibatidine3.1 ± 0.46.9 ± 1.155% reduction

Comparative Pharmacophore Mapping Against Epibatidine Analogues

Pharmacophore analysis indicates that Rivanicline galactarate shares structural motifs with epibatidine but exhibits distinct electronic and steric properties. Both compounds feature a pyridinyl moiety critical for receptor recognition; however, Rivanicline galactarate replaces epibatidine’s rigid 7-azabicyclo[2.2.1]heptane core with a flexible (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine chain [1] [9]. This confers a lower conformational energy barrier (ΔG = 2.1 kcal/mol vs. 5.3 kcal/mol for epibatidine), enabling adaptive binding to α4β2 receptors without high-affinity engagement of neuromuscular (α1β1γδ) nAChRs [4] [9]. Molecular docking simulations reveal that Rivanicline galactarate’s butenylamine spacer positions the pyridine ring 4.7 Å from the critical tryptophan residue (TrpB) in the acetylcholine binding site, compared to 3.9 Å for epibatidine [9]. This reduces its binding energy (−8.2 kcal/mol vs. −11.5 kcal/mol for epibatidine) but enhances subtype selectivity. Additionally, the galactarate counterion forms hydrogen bonds with extracellular loop C, further stabilizing the complex [5] [9].

Table 4: Pharmacophore Comparison of Rivanicline Galactarate and Epibatidine

ParameterRivanicline GalactarateEpibatidine
Core StructureFlexible butenylamineRigid azabicycloheptane
Bond Length (C-N)1.45 Å1.38 Å
Distance to Tryptophan B4.7 Å3.9 Å
Conformational EnergyΔG = 2.1 kcal/molΔG = 5.3 kcal/mol
α4β2 Binding Energy−8.2 kcal/mol−11.5 kcal/mol

Properties

CAS Number

675132-86-2

Product Name

Rivanicline galactarate

IUPAC Name

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

Molecular Formula

C26H38N4O8

Molecular Weight

534.6 g/mol

InChI

InChI=1S/2C10H14N2.C6H10O8/c2*1-11-7-3-2-5-10-6-4-8-12-9-10;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*2,4-6,8-9,11H,3,7H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/b2*5-2+;/t;;1-,2+,3+,4-

InChI Key

CIMKLHOSRSGWFB-MWCLJRRUSA-N

Canonical SMILES

CNCCC=CC1=CN=CC=C1.CNCCC=CC1=CN=CC=C1.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Isomeric SMILES

CNCC/C=C/C1=CN=CC=C1.CNCC/C=C/C1=CN=CC=C1.[C@H](O)([C@H](O)C(=O)O)[C@H](O)[C@@H](O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.